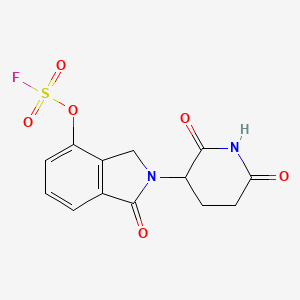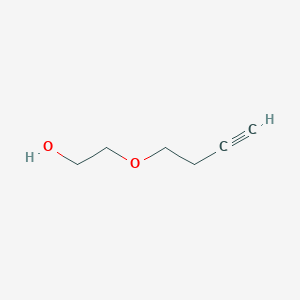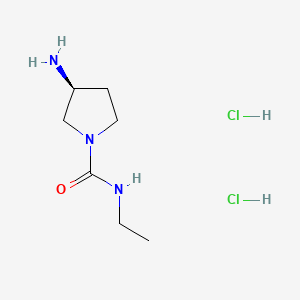
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is characterized by its pyrrolidine ring, which is a five-membered lactam structure, and its dihydrochloride salt form, which enhances its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
N-ethylation: The ethyl group is added to the nitrogen atom through alkylation reactions, using ethyl halides under basic conditions.
Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, typically using carboxylic acids or their derivatives.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often using reducing agents like hydrogen or hydrides.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-aminopiperidine dihydrochloride: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
(3S)-1-ethylpiperidin-3-amine dihydrochloride: Similar in structure but with a piperidine ring and different functional groups.
Uniqueness
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride is unique due to its specific combination of functional groups and its pyrrolidine ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
2919940-65-9 |
|---|---|
Fórmula molecular |
C7H17Cl2N3O |
Peso molecular |
230.13 g/mol |
Nombre IUPAC |
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-2-9-7(11)10-4-3-6(8)5-10;;/h6H,2-5,8H2,1H3,(H,9,11);2*1H/t6-;;/m0../s1 |
Clave InChI |
PZDNNASJZNUZLQ-ILKKLZGPSA-N |
SMILES isomérico |
CCNC(=O)N1CC[C@@H](C1)N.Cl.Cl |
SMILES canónico |
CCNC(=O)N1CCC(C1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



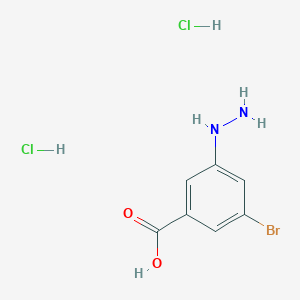
![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
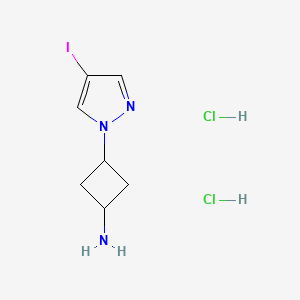
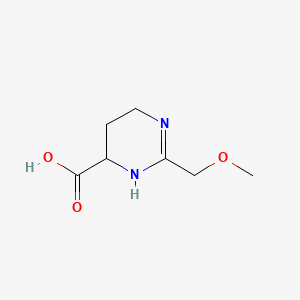
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
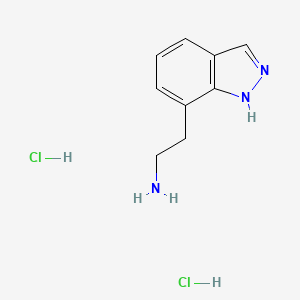
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
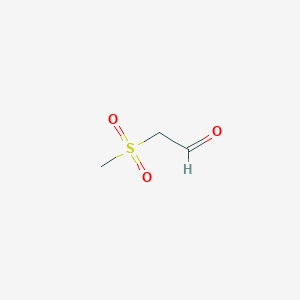
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
